5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one
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Overview
Description
5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethylphenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of alkyl or aryl groups at the piperazine ring.
Scientific Research Applications
5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as dopamine receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine
- 1-(5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}thiophen-2-yl)ethan-1-one
Uniqueness
Compared to similar compounds, 5-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)pyrrolidin-2-one stands out due to its unique combination of a trifluoromethylphenyl group and a pyrrolidinone moiety. This structure imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
91703-15-0 |
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Molecular Formula |
C15H18F3N3O |
Molecular Weight |
313.32 g/mol |
IUPAC Name |
5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3N3O/c16-15(17,18)11-2-1-3-12(10-11)20-6-8-21(9-7-20)13-4-5-14(22)19-13/h1-3,10,13H,4-9H2,(H,19,22) |
InChI Key |
CPTLQTDHMMCBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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